cis-3-Hexenyl 2-methylbutanoate
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Overview
Description
cis-3-Hexenyl 2-methylbutanoate: is a fatty acid ester with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . This compound is known for its strong, warm, fruity odor reminiscent of unripe apple and pineapple . It is commonly found in various natural sources such as apricot, scotch, spearmint, menthe oils, fresh plum, and black tea .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Hexenyl 2-methylbutanoate is typically synthesized from cis-3-Hexenol through esterification with alpha-Methylbutyric acid under azeotropic conditions . The reaction involves the removal of water to drive the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and azeotropic distillation to ensure high yield and purity of the ester .
Chemical Reactions Analysis
Types of Reactions: cis-3-Hexenyl 2-methylbutanoate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions to yield the corresponding alcohol and acid .
Common Reagents and Conditions:
Esterification: Alpha-Methylbutyric acid and cis-3-Hexenol under azeotropic conditions.
Hydrolysis: Acidic or basic conditions to break the ester bond.
Major Products Formed:
Esterification: this compound.
Hydrolysis: cis-3-Hexenol and alpha-Methylbutyric acid.
Scientific Research Applications
cis-3-Hexenyl 2-methylbutanoate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of cis-3-Hexenyl 2-methylbutanoate involves its interaction with olfactory receptors, leading to the perception of its characteristic fruity odor . In biological systems, it may act as a signaling molecule, influencing plant defense mechanisms and interactions with herbivores .
Comparison with Similar Compounds
- cis-3-Hexenyl-α-methylbutyrate
- Hex-3-enyl 2-methylbutanoate
- d2-3Z-hexenyl 2-methylbutanoate
Uniqueness: cis-3-Hexenyl 2-methylbutanoate stands out due to its strong, warm, fruity odor and its versatility in various applications, from flavors and fragrances to scientific research . Its ability to blend well with other compounds like Lavender, Lavandin, Clary Sage, and Geranium makes it a valuable component in perfumery and flavor formulations .
Properties
CAS No. |
10094-41-4 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
hex-3-enyl 2-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
JKKGTSUICJWEKB-UHFFFAOYSA-N |
SMILES |
CCC=CCCOC(=O)C(C)CC |
Isomeric SMILES |
CC/C=C/CCOC(=O)C(C)CC |
Canonical SMILES |
CCC=CCCOC(=O)C(C)CC |
density |
0.876-0.880 |
53398-85-9 10094-41-4 |
|
physical_description |
clear, colourless liquid |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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